molecular formula C10H22N2 B1499511 2-Methyl-1-pentylpiperazine CAS No. 26864-98-2

2-Methyl-1-pentylpiperazine

Cat. No.: B1499511
CAS No.: 26864-98-2
M. Wt: 170.3 g/mol
InChI Key: DIDIZEYCFFEWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-pentylpiperazine is a chemical compound with the molecular formula C 10 H 22 N 2 and a molecular weight of 170.30 g/mol . Its CAS registry number is 26864-98-2 . This compound is an alkylated piperazine derivative. Piperazines are a significant class of compounds in medicinal and organic chemistry, often serving as key building blocks in the synthesis of more complex molecules and pharmaceuticals . While specific pharmacological data for this compound is limited, related phenylpiperazine compounds are known to be studied for their activity on monoamine transporters in the central nervous system, functioning as releasing agents or reuptake inhibitors . Researchers may explore this compound as a synthetic intermediate or as a structural analog in structure-activity relationship (SAR) studies. Calculated physical properties include a density of approximately 0.849 g/cm³ and a boiling point of around 220.97 °C at 760 mmHg . This product is intended for research and development purposes in a controlled laboratory setting only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Handling Precautions: Please refer to the relevant Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and storage conditions before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-pentylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-3-4-5-7-12-8-6-11-9-10(12)2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDIZEYCFFEWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CCNCC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667951
Record name 2-Methyl-1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26864-98-2
Record name 2-Methyl-1-pentylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action and Structure Activity Relationship Sar Studies for 2 Methyl 1 Pentylpiperazine Analogues

Elucidation of Ligand-Receptor Interaction Dynamics and Downstream Signaling Pathway Modulation

Based on the general pharmacology of piperazine (B1678402) derivatives, it is plausible that 2-Methyl-1-pentylpiperazine analogues could interact with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that play crucial roles in cellular signaling. nih.gov

G-Protein Coupled Receptor (GPCR) Interactions and Adenylate Cyclase Activity

Many piperazine-containing molecules are known to bind to various GPCRs, including serotonergic, dopaminergic, and adrenergic receptors. researchgate.net Ligand binding to these receptors can trigger a conformational change, leading to the activation of intracellular G-proteins. nih.gov Depending on the G-protein subtype (e.g., Gs, Gi/o, Gq/11), this activation can modulate the activity of downstream effectors such as adenylate cyclase.

Activation of Gs proteins typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Conversely, activation of Gi/o proteins often inhibits adenylate cyclase, resulting in decreased cAMP production. nih.gov The specific effect of a this compound analogue on adenylate cyclase would be contingent on its binding affinity and intrinsic efficacy at a particular GPCR subtype.

Phosphatidylinositol-Calcium Second Messenger System Regulation

Certain GPCRs, upon activation, couple to Gq/11 proteins, which in turn activate phospholipase C (PLC). wikipedia.org PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. wikipedia.org DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade is fundamental in regulating a multitude of cellular processes. nih.gov It is conceivable that certain this compound analogues could modulate this pathway by interacting with Gq/11-coupled receptors.

Pharmacophore Identification and Key Molecular Determinants of Biological Activity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For piperazine derivatives, key pharmacophoric features often include the basic nitrogen atoms, which can form ionic interactions, and the substituents on the nitrogen atoms and the piperazine ring, which contribute to receptor affinity and selectivity through hydrophobic, hydrogen bonding, or steric interactions. researchgate.net

For this compound, the key determinants of activity would likely be:

The basicity of the N4 nitrogen.

The size and lipophilicity of the N1-pentyl group.

The stereochemistry and size of the C2-methyl group.

These features would collectively define the shape and electronic properties of the molecule, governing its ability to fit into a specific receptor binding pocket.

Correlating Structural Modifications of Piperazine Core with Pharmacological Profiles

Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a compound to understand how these changes affect its biological activity. For piperazine derivatives, modifications at the N1 and N4 positions, as well as on the carbon atoms of the ring, can profoundly influence their pharmacological profiles. dntb.gov.ua

Structural Modification Potential Impact on Pharmacological Profile
Variation of N1-alkyl chain length (e.g., replacing pentyl with other alkyl groups) Could affect lipophilicity, membrane permeability, and binding affinity to hydrophobic pockets within a receptor.
Introduction of substituents on the N1-pentyl group May introduce additional interaction points (e.g., hydrogen bond donors/acceptors) or alter steric hindrance.
Modification or replacement of the C2-methyl group Could influence stereochemistry and steric interactions within the binding site, potentially affecting potency and selectivity.
Substitution at the N4 position The presence of a second substituent at N4 would significantly alter the molecule's properties, including its basicity and potential for additional receptor interactions.

This table presents hypothetical SAR trends for this compound analogues based on general principles of medicinal chemistry for piperazine derivatives.

Enantioselectivity in the Pharmacological Actions of Chiral this compound Derivatives

The presence of a methyl group at the C2 position of the piperazine ring introduces a chiral center, meaning that this compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as enantioselectivity. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other. Therefore, it is highly probable that the R and S enantiomers of this compound would display different binding affinities, efficacies, and metabolic profiles.

Analysis of Cellular Responses and Viability Modulation by this compound Analogues

The cellular response to a this compound analogue would be a direct consequence of its molecular interactions. For instance, if an analogue were to activate a GPCR leading to an increase in intracellular calcium, this could trigger a range of cellular events, from neurotransmitter release in neurons to muscle contraction in smooth muscle cells.

Furthermore, some piperazine derivatives have been investigated for their cytotoxic effects against various cell lines. nih.gov The modulation of cell viability by this compound analogues would depend on their specific molecular targets and the downstream signaling pathways they affect. For example, interference with signaling pathways crucial for cell survival and proliferation could lead to cytotoxic or anti-proliferative effects.

Advanced Analytical and Spectroscopic Characterization in 2 Methyl 1 Pentylpiperazine Research

Chromatographic and Electrophoretic Techniques for Compound Isolation and Purity Assessment

Chromatographic and electrophoretic methods are indispensable for separating 2-Methyl-1-pentylpiperazine from reaction mixtures, identifying by-products, and quantifying its purity.

UFLC-ESI-MS/MS is a powerful and sensitive technique for the identification and quantification of synthetic piperazines in various matrices. bu.edu This method combines the rapid separation capabilities of UFLC with the high selectivity and sensitivity of tandem mass spectrometry, making it suitable for analyzing complex mixtures. In the context of this compound research, this technique would be applied to assess the purity of synthesized batches and to detect trace-level impurities.

The ESI source ionizes the this compound molecule, typically forming a protonated molecular ion [M+H]⁺. The tandem mass spectrometer then isolates this ion and subjects it to collision-induced dissociation, generating a unique fragmentation pattern that serves as a structural fingerprint for unambiguous identification. A validated UFLC-ESI-MS/MS method for a range of piperazine (B1678402) derivatives demonstrates the robustness of this approach for quantitative analysis in biological matrices like blood and urine. bu.edu

Table 1: Illustrative UFLC-ESI-MS/MS Parameters for Piperazine Derivative Analysis

ParameterCondition
Column C18 reversed-phase column
Mobile Phase Gradient elution with acetonitrile (B52724) and water (containing formic acid)
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ for this compound
Product Ions Specific fragments resulting from the piperazine ring and pentyl chain

Gas chromatography is a widely used technique for analyzing volatile and semi-volatile compounds, including many piperazine derivatives. nih.gov It is particularly effective for assessing the purity of this compound, provided the compound has sufficient thermal stability and volatility. The separation is typically achieved on a capillary column with a specific stationary phase, such as (50%-Phenyl)-methylpolysiloxane.

For purity assessment, a sample is vaporized and separated into its components, which are then detected by a detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov A GC-MS method provides the added advantage of structural confirmation of the main peak and any impurities based on their mass spectra. rsc.org Research on similar compounds like 1-methyl piperazine and 1-ethyl piperazine has shown that GC can effectively separate closely related structures, which is crucial for identifying synthesis-related impurities. researchgate.net

Table 2: Typical GC Conditions for Piperazine Analysis

ParameterCondition
Column DB-17 (or equivalent), 30 m x 0.53 mm, 1 µm film thickness researchgate.net
Carrier Gas Helium researchgate.net
Injector Temperature 250°C researchgate.net
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) rsc.org
Detector Temperature 260°C (FID) researchgate.net
Oven Program Temperature ramp (e.g., initial hold at 150°C, then ramp to 260°C) researchgate.net

The structure of this compound contains a chiral center at the second carbon of the piperazine ring. Therefore, the compound exists as a pair of enantiomers. Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for resolving these enantiomers. nih.gov To achieve chiral separation, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.govscilit.com

The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector. These complexes have different formation constants and/or electrophoretic mobilities, leading to their separation as they migrate through the capillary. taylorfrancis.com The choice of the specific chiral selector and its concentration are critical parameters that must be optimized to achieve baseline resolution of the enantiomers. taylorfrancis.com This technique is essential for stereospecific research, allowing for the isolation and purity assessment of individual enantiomers.

Spectroscopic Methods for Confirming Novel Structural Entities and Intermediates (e.g., NMR, HRMS)

Spectroscopic methods are vital for the unambiguous structural elucidation of newly synthesized compounds like this compound and any related intermediates.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For novel piperazine derivatives, HRMS is used to verify the expected molecular formula from the precise mass of the protonated molecule [M+H]⁺. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure. researchgate.net

¹H NMR: This technique reveals the number of different types of protons, their connectivity, and their chemical environment. For this compound, one would expect to see characteristic signals for the protons on the pentyl chain, the methyl group, and the piperazine ring. mdpi.com The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlets, doublets, triplets) indicate adjacent protons.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, confirming the presence of the pentyl, methyl, and piperazine carbons at their expected chemical shifts. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the entire molecular structure.

Table 3: Predicted ¹H NMR Chemical Shift Regions for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Terminal CH₃ (pentyl)~0.9Triplet
Internal CH₂ (pentyl)~1.2-1.6Multiplet
CH₂ adjacent to N~2.3-2.5Multiplet
Piperazine ring CH/CH₂~2.5-3.0Multiplets
CH₃ on piperazine ring~1.0-1.2Doublet

Stability Profiling of this compound Derivatives in Research Matrices and Biological Samples

Assessing the stability of a compound is crucial for understanding its shelf-life and behavior in experimental settings. The stability of piperazine derivatives can be compromised in biological specimens, necessitating careful handling and storage to prevent degradation. nih.gov Stability studies are typically conducted in relevant matrices such as human whole blood, serum, and urine, under various storage conditions (e.g., -20°C, 4°C, and 22°C). nih.gov

The concentration of the compound is monitored over time using a validated quantitative method, such as LC-MS/MS. nih.gov A study on other designer piperazines showed that while some were stable, others degraded significantly over a 14-day period, especially at higher temperatures. nih.gov Such a study for this compound derivatives would involve establishing an initial concentration (Day 1) and then analyzing samples at set intervals to determine the percentage of the compound remaining. This data is essential for ensuring the accuracy of research findings, particularly in pharmacokinetic or toxicological studies.

Advanced Methods for Detection and Management of Impurities in Synthesized Products (e.g., Carcinogenic Nitroso Compounds)

The synthesis of amine-containing compounds like this compound carries the risk of forming potentially carcinogenic impurities, particularly N-nitroso compounds. saudijournals.com These impurities can arise if nitrosating agents, such as nitrites or nitrogen oxides, are present during the synthesis or storage, especially under acidic conditions. ijpsjournal.comfda.gov The secondary amine centers in the piperazine ring are susceptible to nitrosation.

The potential formation of "2-Methyl-1-pentyl-4-nitrosopiperazine" or other nitroso-derivatives is a significant safety concern. openpr.com Regulatory agencies have established stringent guidelines for the control of such impurities in pharmaceutical products. fda.gov

Advanced and highly sensitive analytical methods are required for the detection and quantification of these impurities at trace levels.

LC-MS/MS and GC-MS: These are the primary techniques used for nitrosamine (B1359907) analysis due to their high sensitivity and selectivity. ijpsjournal.com Methods are developed to detect specific potential nitroso impurities down to parts-per-billion (ppb) levels.

Risk Management: A proactive approach involves a thorough risk assessment of the synthetic process. openpr.com This includes evaluating all raw materials, reagents, and solvents for the presence of amines and nitrites. saudijournals.com If a risk is identified, the manufacturing process must be optimized to prevent the formation of nitrosamines. This can involve using high-quality raw materials, modifying reaction conditions, or introducing purification steps specifically designed to remove these impurities. openpr.com

Computational Chemistry and in Silico Modeling in 2 Methyl 1 Pentylpiperazine Discovery

Molecular Docking Simulations for Ligand-Target Binding Mode Predictions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in the early stages of drug discovery for identifying potential hits and understanding structure-activity relationships (SAR). For piperazine-containing compounds, docking studies help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

In studies of various piperazine (B1678402) derivatives, molecular docking has successfully predicted binding modes within the active sites of diverse biological targets. For instance, in the development of new anticancer agents, docking simulations of 1,2-benzothiazine derivatives featuring a phenylpiperazine moiety were performed against the DNA-Topoisomerase II (Topo II) complex. nih.gov These simulations revealed that specific derivatives could bind effectively to both the enzyme complex and the minor groove of DNA, with one compound, BS230, showing a strong binding affinity. nih.gov Similarly, docking of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives against Carbonic Anhydrase IX (CAIX), a cancer-related protein, identified key hydrogen bonds and interactions contributing to high binding affinities, comparable to established inhibitors. mdpi.com These computational predictions are instrumental in rationalizing the observed biological activity and guiding the design of more potent molecules. nih.govconnectjournals.com

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives
Compound SeriesTarget ProteinBest Docking Score (kcal/mol)Key Interacting ResiduesReference
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivativesCarbonic Anhydrase IX (CAIX)-8.61Gln92, His68, Leu91, Thr200, Pro202 mdpi.com
Phenylpiperazine derivatives of 1,2-benzothiazineDNA-Topo II complexNot explicitly stated, but showed strong binding abilityDC8, DT9, DC11, DG13, Met762, Tyr805 nih.gov
Thiazolylhydrazine-piperazine derivativesMonoamine Oxidase A (MAO-A)Not explicitly stated, but showed significant bindingNot explicitly stated nih.gov

Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions and Conformational Changes

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to assess the stability of predicted binding poses, investigate conformational changes in both the ligand and the protein, and calculate binding free energies. mdpi.com

For complex biomolecular systems, MD simulations can elucidate mechanisms that are not apparent from static structures alone. For example, MD studies on diketopiperazine dimerases helped identify regions of conformational flexibility that were key to their divergent chemoselectivities, a finding that was not obvious from high-resolution crystal structures. nih.gov Simulations can track the movement of key structural elements, such as the rotation of an S4 helix in an ion channel or the "opening" and "closing" of a protein's C-terminal domain, providing critical insights into its function and regulation. mdpi.complos.org In the context of a piperazine derivative like 2-Methyl-1-pentylpiperazine, MD simulations would be essential to confirm the stability of its docked pose within a target's active site and to observe any induced conformational changes that might be critical for biological activity. nih.govnih.gov

Table 2: Applications of Molecular Dynamics Simulations in Protein Systems
System StudiedSimulation Time ScaleKey FindingsReference
Diketopiperazine Dimerases (AspB, NzeB)Not specifiedIdentified regions of increased conformational flexibility explaining divergent chemoselectivities. nih.gov
Kv1.2 Ion Channel1 microsecondObserved hyperpolarization-induced rotation of the S4 segment and changes in helix content. plos.org
Ribonuclease A (RNase A)10s of nanosecondsDetected a significant conformational change at temperatures below the melting point (Tm), localized to specific helices and strands. nih.gov
SMYD3 Methyltransferase21 microseconds (total)Revealed conformational transitions between closed, intermediate, and open states, regulated by cofactor and substrate binding. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Mechanistic Insights and Electronic Property Analysis

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure of molecules. These methods are applied to calculate properties such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution, which are fundamental to a molecule's reactivity and intermolecular interactions.

For piperazine derivatives, DFT calculations have been used to determine the structural, electronic, and energetic parameters that correlate with biological activity. mdpi.com For instance, a study on 2-methyl piperazine (2MPZ) used DFT with B3LYP methodology to compute vibrational spectra, achieving close agreement with experimentally recorded FT-IR and FT-Raman spectra. nih.gov In quantitative structure-activity relationship (QSAR) studies of piperazine-based mTORC1 inhibitors, DFT was used to calculate key molecular descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and the electrophilicity index (ω), which were found to significantly correlate with the inhibitory activity. mdpi.com Such insights are invaluable for understanding reaction mechanisms and designing molecules with optimized electronic properties for target binding.

Table 3: Quantum Chemical Properties Calculated for Piperazine-Related Compounds
Compound/ClassMethodologyCalculated PropertiesApplication/InsightReference
2-methyl piperazine (2MPZ)DFT (B3LYP/6-31G*)Vibrational frequencies (FT-IR, FT-Raman)Validation of molecular structure and vibrational modes. nih.gov
Piperazine derivatives (mTORC1 inhibitors)DFT (B3LYP/6-31G+(d, p))EHOMO, ELUMO, Electrophilicity index (ω)Identified electronic descriptors correlating with biological activity in QSAR models. mdpi.com
meta-Chlorophenylpiperazine (mCPP)DFT (B3LYP/6-311++G(d,p))HOMO-LUMO, NLO properties, Chemical reactivity descriptorsProvided insight into molecular structure and electronic properties. dntb.gov.ua

Predictive Modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

A significant cause of late-stage drug failure is poor pharmacokinetic (ADMET) profiles. iapchem.org In silico predictive modeling allows for the early assessment of a compound's ADMET properties, helping to prioritize candidates with better drug-like characteristics. nih.gov Various computational tools and machine learning models are used to predict parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. d-nb.infoslideshare.net

Table 4: In Silico Predicted ADMET Properties for Representative Piperazine Derivatives
Compound SeriesPredicted PropertyFindingComputational Tool(s)Reference
Arylpiperazine derivativesPharmacokinetics/ADMETPredicted to be orally bioavailable, have high GI absorption, and be BBB permeable with low ADMET risk.Not specified researchgate.net
Piperazine derivatives (mTORC1 inhibitors)Drug-likeness, PharmacokineticsEvaluated pharmacokinetic profiles to select promising candidates for further development.SwissADME mdpi.com
Thiazolylhydrazine-piperazine derivativesADMEADME parameters were predicted for all synthesized compounds.In silico method (not specified) nih.gov
Benzimidazol-piperazine derivativesADME-ToxMost compounds predicted to cross BBB, be substrates for P-gp, and have good oral bioavailability.SwissADME, PkCSM, Lazar, Protox researchgate.net

Pharmacophore-Based Virtual Screening and De Novo Design of Novel Piperazine Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design strategy that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.gov These models can be used to rapidly screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. researchgate.net

This approach has been successfully used to discover novel inhibitors and agonists for various targets. For example, a five-point pharmacophore model was developed for 5HT7 receptor antagonists and used to screen a database, leading to the identification of new potential inhibitors. researchgate.net In another study, a pharmacophore model generated from the crystal structure of a target protein was used to filter a library of 300,000 compounds, narrowing it down to 1,800 potential hits for further analysis. acs.org Beyond screening, pharmacophore models can guide the de novo design of new scaffolds. The piperazine ring itself is often a key component in such designs, introduced to improve pharmacokinetic properties or to merge receptor-binding features with a beneficial molecular backbone. acs.org The versatility of multicomponent reactions allows for the rapid and diverse assembly of novel, highly substituted piperazine scaffolds that were previously inaccessible. acs.org

Table 5: Example of a Pharmacophore Model for Virtual Screening
TargetPharmacophore FeaturesScreening LibraryOutcomeReference
5HT7 Receptor2 Hydrogen Bond Acceptors (A), 1 Hydrogen Bond Donor (D), 1 Positive Group (P), 1 Ring (R)Asinex databaseIdentification of new potential 5HT7R inhibitors. researchgate.net
DNA Gyrase B1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Donor/AcceptorZINC database (~300,000 compounds)Filtered library to 1,800 compounds; identified 6 novel hits after subsequent docking and testing. acs.org
Hepatic Ketohexokinase (KHK-C)Hydrogen Bond Acceptor, Negative CenterNational Cancer Institute (NCI) library (460,000 compounds)Screened library down to 9,000 molecules for further structure-based screening. nih.gov

Future Directions and Translational Research Perspectives for 2 Methyl 1 Pentylpiperazine

Rational Design and Development of Optimized Piperazine (B1678402) Derivatives with Enhanced Therapeutic Indices

The rational design of novel derivatives of 2-Methyl-1-pentylpiperazine is a cornerstone of advancing its therapeutic utility. The inherent flexibility of the piperazine ring allows for systematic modifications to fine-tune its pharmacokinetic and pharmacodynamic profiles. researchgate.neteurekaselect.com Structure-activity relationship (SAR) studies are pivotal in this endeavor, providing insights into how specific structural alterations influence biological activity. nih.govbenthamdirect.com

Key strategies for the rational design of this compound derivatives include:

Modification of the N1 and N4 Substituents: The nitrogen atoms at the 1 and 4 positions of the piperazine ring are amenable to a wide range of substitutions. Altering the pentyl group at the N1 position or introducing various substituents at the N4 position can significantly impact receptor binding affinity, selectivity, and metabolic stability. benthamdirect.com

Introduction of Chirality: The methyl group at the 2-position of the piperazine ring introduces a chiral center. The synthesis and evaluation of individual enantiomers are crucial, as stereochemistry often plays a significant role in pharmacological activity and can lead to improved therapeutic indices.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to derivatives with improved properties. For instance, replacing a metabolically liable part of the molecule with a more stable group can enhance its half-life.

The overarching goal of these design strategies is to enhance the therapeutic index by maximizing efficacy while minimizing off-target effects and toxicity. This involves a continuous cycle of design, synthesis, and biological evaluation to identify lead candidates with optimal properties. The table below illustrates potential modifications to the this compound scaffold and their anticipated impact on therapeutic properties.

Modification StrategyExample of ModificationPotential Impact on Therapeutic Index
N1-Substituent Modification Replacement of the pentyl group with a cyclopropylmethyl groupMay alter receptor binding affinity and metabolic stability.
N4-Substituent Introduction Addition of an aryl or heteroaryl groupCan introduce new interactions with the target protein, potentially increasing potency and selectivity.
Stereochemical Optimization Synthesis and testing of the (R)- and (S)-enantiomersCould lead to the identification of a more active and less toxic stereoisomer.
Bioisosteric Replacement Substitution of the methyl group with a trifluoromethyl groupMay enhance metabolic stability and binding affinity.

Exploration of Novel Therapeutic Targets and Expanded Indications for this compound Analogues

The piperazine scaffold is a versatile pharmacophore found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antihistamine agents. nih.gov This suggests that analogues of this compound could have therapeutic potential across a broad spectrum of diseases.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets to identify novel therapeutic opportunities. High-throughput screening (HTS) and virtual screening methodologies can be employed to efficiently assess the activity of a library of these compounds against various receptors, enzymes, and ion channels.

Potential therapeutic areas for expanded indications of this compound analogues include:

Oncology: Arylpiperazine derivatives have shown promise as anticancer agents by targeting various pathways involved in cancer progression. mdpi.comnih.gov Investigating the anti-proliferative and cytotoxic effects of this compound analogues in different cancer cell lines could unveil novel oncology applications. mdpi.com

Central Nervous System (CNS) Disorders: The piperazine moiety is a common feature in many CNS-active drugs. nih.gov The unique lipophilicity and basicity conferred by the 2-methyl and 1-pentyl substitutions may allow for penetration of the blood-brain barrier, making these analogues candidates for treating neurodegenerative diseases, psychiatric disorders, and pain. nih.gov

Infectious Diseases: Piperazine-based compounds have been investigated for their antimicrobial and antiviral activities. nih.govresearchgate.net Screening of this compound derivatives against a panel of pathogenic bacteria, fungi, and viruses could lead to the discovery of new anti-infective agents, potentially addressing the challenge of antimicrobial resistance. nih.gov

The following table summarizes potential novel therapeutic targets for this compound analogues based on the known activities of other piperazine derivatives.

Therapeutic AreaPotential Molecular TargetRationale
Oncology Tyrosine Kinases (e.g., VEGFR-2)Many piperazine-containing compounds are kinase inhibitors. nih.gov
CNS Disorders Serotonin and Dopamine ReceptorsThe piperazine scaffold is a key component of many antipsychotic and antidepressant drugs.
Infectious Diseases Bacterial DNA GyrasePiperazine derivatives have shown activity against bacterial enzymes.
Inflammatory Diseases Cyclooxygenase (COX) EnzymesCertain piperazine compounds exhibit anti-inflammatory properties.

Integration of Artificial Intelligence and Machine Learning in Piperazine-Based Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to accelerate the identification and optimization of new drug candidates. In the context of this compound, AI and ML can be applied in several key areas:

In Silico Screening and Virtual Libraries: AI-powered platforms can be used to screen vast virtual libraries of this compound analogues against homology models of therapeutic targets. wellcomeopenresearch.org This can help prioritize the synthesis of compounds with the highest probability of being active.

Predictive Modeling of ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives. nih.gov This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, reducing the attrition rate in later stages of development.

De Novo Drug Design: Generative AI models can be employed to design novel piperazine derivatives with desired properties. By providing the model with a set of desired parameters, such as high target affinity and low predicted toxicity, it can generate novel chemical structures for synthesis and testing.

The application of these computational tools can significantly reduce the time and cost associated with the discovery and development of new piperazine-based therapeutics.

Preclinical Development Strategies and Regulatory Considerations for Promising this compound Candidates

Once promising this compound candidates have been identified through initial screening and optimization, they must undergo rigorous preclinical development to assess their safety and efficacy before they can be considered for clinical trials.

Key components of the preclinical development plan include:

Pharmacokinetic Profiling: Detailed studies to characterize the ADME properties of the lead candidates in animal models. This includes determining the bioavailability, half-life, and major metabolic pathways. biosynce.com

Toxicology and Safety Pharmacology: A comprehensive battery of toxicology studies is required to identify any potential adverse effects. nih.gov This includes acute and chronic toxicity studies, genotoxicity assays, and safety pharmacology studies to assess effects on vital organ systems. dergipark.org.trresearchgate.net

Efficacy Studies in Animal Models: The therapeutic efficacy of the lead candidates must be demonstrated in relevant animal models of the target disease.

From a regulatory perspective, new chemical entities (NCEs) such as novel this compound derivatives must follow a well-defined regulatory pathway. This involves the submission of an Investigational New Drug (IND) application to regulatory agencies like the U.S. Food and Drug Administration (FDA) before clinical trials can commence. The IND application must contain all preclinical data, as well as information on the chemistry, manufacturing, and controls (CMC) of the drug substance.

Addressing Challenges and Opportunities in the Research and Development of Piperazine-Based Therapeutics

The development of piperazine-based therapeutics presents both challenges and opportunities. A significant challenge lies in the synthesis of structurally diverse piperazine derivatives, particularly those with substitutions on the carbon atoms of the ring. mdpi.comnih.govnih.gov Developing efficient and stereoselective synthetic methods is crucial for exploring a wider chemical space. nih.gov

Despite these synthetic challenges, the piperazine scaffold offers numerous opportunities. Its ability to be readily modified allows for the fine-tuning of physicochemical properties to overcome issues such as poor solubility or metabolic instability. nih.gov Furthermore, the versatility of the piperazine ring enables its incorporation into a wide range of molecular architectures, leading to the discovery of compounds with novel mechanisms of action.

One of the most significant opportunities for piperazine-based therapeutics is in addressing the growing problem of drug resistance. The structural flexibility of the piperazine scaffold allows for the design of compounds that can evade resistance mechanisms, for example, by inhibiting efflux pumps like P-glycoprotein. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-pentylpiperazine
Reactant of Route 2
2-Methyl-1-pentylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.